molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Cat. No. B048737
CAS RN: 18672-03-2
M. Wt: 202.04 g/mol
InChI Key: HAADRTMPUSJNOI-UHFFFAOYSA-N
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Patent
US05248672

Procedure details

2-Amino-5,6-dichlorobenzimidazole (3 g, 16 mmole) was suspended in 150 ml of water and brought into solution with 2 ml of HBr. Sodium nitrite (3.3 g, 55 mmole) was then added and the mixture was stirred at room temperature for 1 hr. Excess CuBr2 was then added and the mixture was heated on a steam bath for 1 hr. The aqueous solution was extracted with ethyl acetate (3×100 ml), dried with MgSO4, concentrated, and crystallized from ethyl ether to give 1.13 g (26%) of 2-bromo-5,6-dichlorobenzimidazole. 1H NMR (DMSO-d6) δ7.81 ppm (s, 2H), 13.62 (s, 1H). GC/MS: m/e 266, 185, 158, 150, 133, 124, 107, 97, 88, 73, 62, 52, 37.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[NH:3][C:4]2[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:5]=2[N:6]=1.[BrH:13].N([O-])=O.[Na+]>O>[Br:13][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.